

Application Note: Thermal Analysis of Lithium Oxalate using TGA-DSC

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Compound of Interest

Compound Name: *Lithium oxalate*

Cat. No.: *B1218476*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium oxalate ($\text{Li}_2\text{C}_2\text{O}_4$) is a chemical compound with applications in various fields, including as a raw material in the synthesis of battery materials and other specialty chemicals. Understanding its thermal stability and decomposition behavior is crucial for its safe handling, storage, and utilization in high-temperature processes. This application note provides a detailed protocol for the thermal analysis of **lithium oxalate** using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). This simultaneous technique allows for the determination of mass changes and associated heat flow, providing a comprehensive thermal profile of the material.

Experimental Protocols

A detailed methodology for the thermal analysis of **lithium oxalate** is provided below. This protocol outlines the necessary steps to ensure accurate and reproducible results.

Instrumentation:

A simultaneous TGA-DSC instrument is required for this analysis. The instrument should be calibrated for mass, temperature, and heat flow according to the manufacturer's specifications.

Materials:

- **Lithium Oxalate** ($\text{Li}_2\text{C}_2\text{O}_4$), high purity
- Inert purge gas (e.g., Nitrogen or Argon, high purity)
- Oxidizing purge gas (e.g., Dry Air or Oxygen, high purity)
- Standard sample pans (e.g., alumina or platinum)

Experimental Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **lithium oxalate** powder into a clean, tared TGA-DSC sample pan. Ensure the sample is evenly distributed at the bottom of the pan.
- Instrument Setup:
 - Place the sample pan in the TGA-DSC autosampler or manually load it into the furnace.
 - Place an empty, tared reference pan in the reference position.
 - Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
- Thermal Program:
 - Equilibrate the sample at 30 °C.
 - Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
 - Hold the sample at 800 °C for 5 minutes to ensure complete decomposition.
 - Cool the sample back to room temperature.
- Data Acquisition: Record the sample mass (TGA), the derivative of the mass change (DTG), and the differential heat flow (DSC) as a function of temperature.
- Data Analysis:
 - Determine the onset and peak temperatures of any thermal events from the TGA, DTG, and DSC curves.

- Calculate the mass loss associated with each decomposition step from the TGA curve.
- Calculate the enthalpy change (ΔH) for each thermal event by integrating the corresponding peak in the DSC curve.

Data Presentation

The quantitative data obtained from the TGA-DSC analysis of **lithium oxalate** is summarized in the tables below.

Table 1: Experimental Parameters for TGA-DSC Analysis of **Lithium Oxalate**

Parameter	Value
Instrument	Simultaneous TGA-DSC
Sample Mass	5 - 10 mg
Heating Rate	10 °C/min
Temperature Range	30 °C - 800 °C
Atmosphere	Nitrogen or Dry Air
Gas Flow Rate	50 - 100 mL/min
Sample Pan	Alumina or Platinum

Table 2: Summary of Thermal Events for **Lithium Oxalate** in an Inert Atmosphere (Nitrogen)

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Mass Loss (%)	Enthalpy Change (J/g)
Decomposition	~410 - 500	Varies with conditions	~27.4	Endothermic

Table 3: Summary of Thermal Events for **Lithium Oxalate** in an Oxidizing Atmosphere (Dry Air)

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Mass Loss (%)	Enthalpy Change (J/g)
Decomposition	~410 - 500	Varies with conditions	~27.4	Exothermic

Decomposition Mechanism

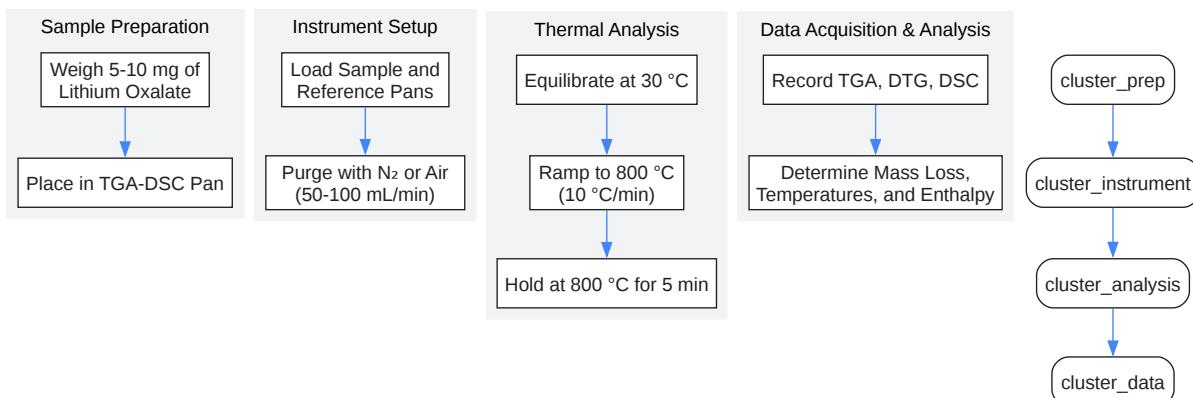
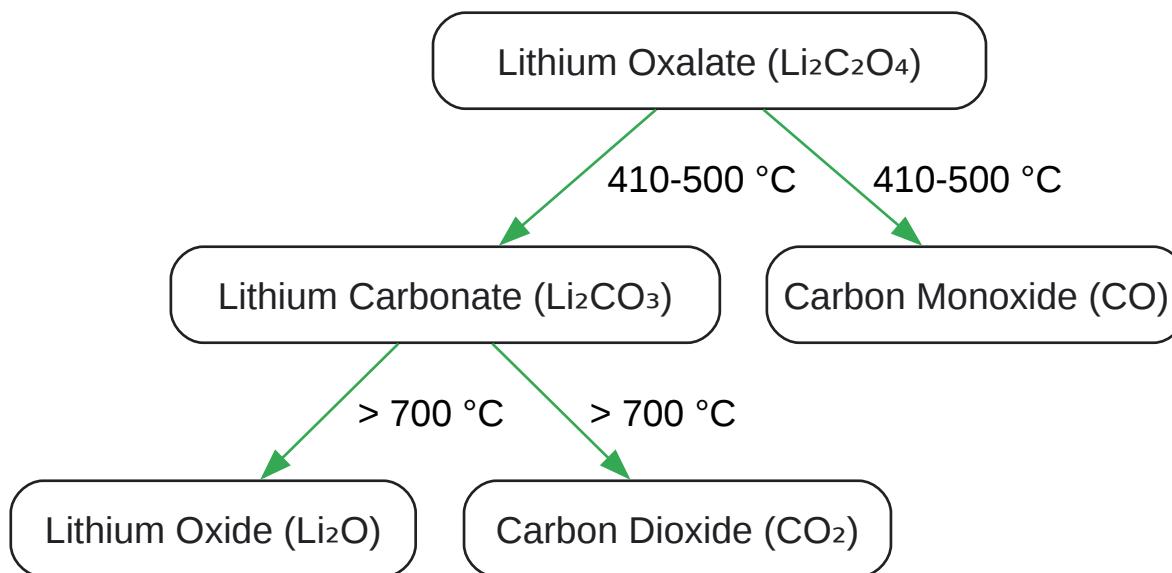
The thermal decomposition of **lithium oxalate** proceeds in a single step in the temperature range of 410-500 °C.[1][2] The decomposition reaction involves the formation of lithium carbonate (Li_2CO_3) and carbon monoxide (CO) gas, as shown in the following equation:



The theoretical mass loss for this decomposition is approximately 27.47%. In an inert atmosphere, such as nitrogen, the decomposition is an endothermic process.[3] Conversely, in an oxidizing atmosphere like air or oxygen, the carbon monoxide produced can further react with oxygen, resulting in an overall exothermic event.[4] **Lithium oxalate** is an anhydrous salt, and therefore, no dehydration step is observed in its thermal analysis.[3] At higher temperatures, typically above 700 °C, the lithium carbonate formed will further decompose to lithium oxide (Li_2O) and carbon dioxide (CO_2).[5]

Mandatory Visualization

Decomposition Pathway of **Lithium Oxalate**



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Caption: Experimental workflow for TGA-DSC analysis of **lithium oxalate**.

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